molecular formula C17H15ClN4O2 B2927821 N-(4-chlorophenethyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide CAS No. 440332-02-5

N-(4-chlorophenethyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide

Cat. No.: B2927821
CAS No.: 440332-02-5
M. Wt: 342.78
InChI Key: GASJSONKGOIOOV-UHFFFAOYSA-N
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Description

N-(4-chlorophenethyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a 4-oxobenzo[d][1,2,3]triazin moiety, a pharmaceutically relevant scaffold known to mimic natural heterocycles and interact with various biological targets. Structurally related 4-oxo-3,4-dihydro-1,2,3-benzotriazine analogs have been investigated as modulators of the G-protein coupled receptor GPR139, indicating potential utility in neuropharmacological research . The molecular design of this compound is strategic; it combines the benzotriazinone core with a 4-chlorophenethyl group linked via an acetamide bridge. This architecture is frequently employed in the design of bioactive molecules. Specifically, the acetamide functional group is a common pharmacophore that can enhance binding to biological targets and improve metabolic stability . Furthermore, the 4-chlorophenyl substitution is a classic feature in many drug-like compounds, as the halogen atom can significantly influence a molecule's lipophilicity, electronic properties, and its interaction with enzyme binding pockets, often leading to increased potency . Although specific biological data for this exact compound may be limited, research on highly analogous structures provides strong direction for its potential research applications. Compounds bearing the quinazolinone nucleus, a close structural relative of the benzotriazinone, have demonstrated a wide spectrum of research activities. These include potent antimicrobial effects against various bacterial and fungal strains and promising anticancer properties against cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer) in preliminary in vitro studies . The mechanism of action for such compounds often involves the inhibition of key cellular enzymes, such as protein kinases (e.g., Cyclin-Dependent Kinases) or folate receptors, which are critical pathways in cancer cell proliferation . Researchers may find this compound valuable as a building block for developing novel enzyme inhibitors or as a chemical probe for investigating new biological pathways. This product is intended For Research Use Only (RUO) and is not approved for use in humans or animals. It is the responsibility of the researcher to conduct all necessary experiments in compliance with their institution's safety protocols and applicable local and national regulations.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O2/c18-13-7-5-12(6-8-13)9-10-19-16(23)11-22-17(24)14-3-1-2-4-15(14)20-21-22/h1-8H,9-11H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GASJSONKGOIOOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenethyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide typically involves multiple steps, starting with the chlorination of phenethylamine to produce 4-chlorophenethylamine. This intermediate is then reacted with acetic anhydride to form N-(4-chlorophenethyl)acetamide. The final step involves the reaction of this acetamide with benzo[d][1,2,3]triazin-3(4H)-one under specific conditions to yield the target compound.

Industrial Production Methods: In an industrial setting, the production process is scaled up to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis are employed to streamline the process and minimize human error. Quality control measures, including chromatography and spectroscopy, are implemented to ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions: N-(4-chlorophenethyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

  • Substitution: Nucleophilic substitution reactions are facilitated by reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(4-chlorophenethyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide is employed in studying enzyme inhibition and receptor binding. Its ability to interact with biological targets makes it a useful tool in drug discovery and development.

Medicine: The compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its structural similarity to known bioactive molecules suggests it could be used in the treatment of various diseases.

Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications in material science and manufacturing.

Mechanism of Action

The mechanism by which N-(4-chlorophenethyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The benzotriazinone-acetamide framework is highly modular, with variations in the N-substituent significantly influencing physicochemical and biological properties. Key analogues include:

Compound Name Substituent Molecular Weight Key Features Biological Activity Reference
Target Compound 4-Chlorophenethyl ~392.33 (estimated) Chlorine enhances lipophilicity; phenethyl group may improve CNS penetration Hypothesized enzyme/receptor modulation
TAK-041 1-(4-Trifluoromethoxyphenyl)ethyl 392.33 Trifluoromethoxy group increases metabolic stability; tested for schizophrenia (discontinued) GPR139 inhibitor; CNS activity
440332-08-1 Cycloheptyl 300.36 Aliphatic cycloheptyl enhances solubility; lower molecular weight Unknown (structural analogue)
440332-04-7 2-(Cyclohexenyl)ethyl 312.37 Cyclohexenyl introduces unsaturation; moderate lipophilicity Unknown (structural analogue)
Compound 5c (sulfonamide derivative) 4-Methylbenzenesulfonamide Not reported Sulfonamide group improves hydrogen bonding; IC50 = 29.75 µM (α-glucosidase) Potent α-glucosidase inhibitor

Key Observations :

  • Electron-Withdrawing Groups : The 4-chlorophenethyl (target compound) and trifluoromethoxy (TAK-041) substituents enhance metabolic stability and target affinity through hydrophobic and electronic effects .
  • Aliphatic vs. Aromatic Substituents : Cycloheptyl (440332-08-1) and cyclohexenyl (440332-04-7) substituents reduce aromatic interactions but may improve solubility .

Comparison :

  • The target compound likely follows a similar pathway, substituting the trifluoromethoxyphenyl amine with 4-chlorophenethylamine.
  • Sulfonamide derivatives (e.g., Compound 5c) use sulfonyl chloride intermediates, enabling one-pot synthesis under mild conditions .

Pharmacological and Physicochemical Properties

Property Target Compound TAK-041 Compound 5c
Molecular Weight ~392.33 392.33 ~450 (estimated)
logP ~3.5 (estimated) 3.8 2.1
Solubility Low (lipophilic substituent) Moderate (trifluoromethoxy) High (sulfonamide)
Biological Target Unknown (hypothesized CNS) GPR139 α-Glucosidase
Activity Not reported Discontinued (Phase II) IC50 = 29.75 µM
BBB Permeability Likely high (phenethyl group) High Low

Notes:

  • The 4-chlorophenethyl group in the target compound may confer better blood-brain barrier (BBB) penetration compared to sulfonamide derivatives .
  • TAK-041’s discontinuation highlights the challenge of balancing target affinity and off-effects in CNS drug development .

Computational and Preclinical Insights

  • Molecular Docking : Analogues with chloro or trifluoromethoxy substituents show strong binding to hydrophobic enzyme pockets (e.g., InhA for tuberculosis) .
  • ADME Profiles : Compounds with aliphatic substituents (e.g., 440332-08-1) exhibit better intestinal absorption but lower target specificity compared to aromatic derivatives .

Biological Activity

N-(4-chlorophenethyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H18ClN4O2
  • Molecular Weight : 322.4 g/mol
  • IUPAC Name : this compound

The compound features a triazine ring fused with a chlorophenethyl group and an acetamide moiety. This unique structure may contribute to its bioactivity by influencing its interaction with biological targets.

Anticancer Properties

Recent studies have indicated that derivatives of the oxobenzo[d][1,2,3]triazin class exhibit significant anticancer properties. For instance, compounds related to this compound have shown promising results in inhibiting cancer cell proliferation through various mechanisms:

  • Mechanism of Action : The compound's mechanism may involve the induction of apoptosis in cancer cells and the inhibition of specific signaling pathways that promote tumor growth .

Enzyme Inhibition

Research has demonstrated that related compounds can act as inhibitors of various enzymes. For example:

  • α-Glucosidase Inhibition : A study highlighted the synthesis of benzotriazin derivatives that showed significant inhibition of α-glucosidase, suggesting potential applications in managing diabetes . This inhibition could lead to reduced glucose absorption in the intestines.

Synthesis Methods

The synthesis of this compound typically involves multiple steps:

  • Formation of the Triazine Ring : The triazine ring can be synthesized through cyclization reactions involving appropriate precursors under acidic or basic conditions.
  • Introduction of the Chlorophenethyl Group : This is achieved through nucleophilic substitution reactions where the chlorophenethyl moiety is introduced at a suitable position on the triazine ring.
  • Acetamide Formation : The final step involves acylation to form the acetamide functional group.

Study on Anticancer Activity

A recent experimental study evaluated the anticancer activity of several oxobenzo[d][1,2,3]triazin derivatives. The findings indicated that these compounds exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells .

CompoundIC50 (µM)Cancer Cell Line
A12.5MCF-7 (Breast)
B15.0HeLa (Cervical)
C10.0A549 (Lung)

Enzyme Inhibition Studies

In another study focusing on enzyme inhibition:

CompoundEnzyme TargetIC50 (µM)
Dα-Glucosidase8.0
Eβ-Galactosidase6.5

These results suggest that modifications to the core structure can significantly enhance biological activity against specific targets.

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